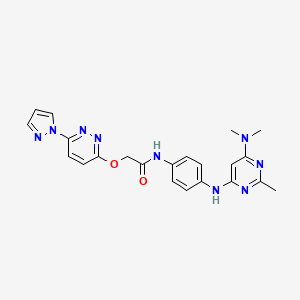

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures, such as imidazole containing compounds, have been synthesized and studied for their therapeutic potential . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Novel heterocycles, including pyran, pyridopyrimidine, chromene, benzothiazole, indole, pyrazole, and pyridazine derivatives, have been synthesized from related antipyrine derivatives. These compounds have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Mohamed & El-Sayed, 2019).

Utility in Heterocyclic Synthesis

The use of enaminonitriles in heterocyclic synthesis has led to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds were characterized by elemental analyses and spectral data, demonstrating the versatility of related starting materials in synthesizing diverse heterocyclic compounds with potential biological activities (Fadda et al., 2012).

Antimicrobial and Antifungal Activities

A range of new heterocycles incorporating antipyrine moiety has been synthesized, showing significant antimicrobial and antifungal activities. These findings suggest the potential of these compounds in addressing various microbial infections and diseases (Bondock et al., 2008).

Anticancer and Anti-inflammatory Properties

The synthesis of novel heterocyclic compounds based on pyrazolo[3,4-d]pyrimidines has been explored, with some derivatives showing promising anticancer and anti-inflammatory properties. This research underscores the therapeutic potential of these compounds in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

This compound is a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the activation of various NAD±dependent processes.

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, a crucial coenzyme in cellular metabolism and energy production. By increasing NAD+ levels, the compound can influence various biological processes, including metabolism and aging .

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ levels can have various molecular and cellular effects. Given NAD+'s role in metabolism and aging, the compound could potentially influence these processes . .

Properties

IUPAC Name |

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N9O2/c1-15-24-18(13-20(25-15)30(2)3)26-16-5-7-17(8-6-16)27-21(32)14-33-22-10-9-19(28-29-22)31-12-4-11-23-31/h4-13H,14H2,1-3H3,(H,27,32)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQFBWEIUUDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N9O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)

![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)